2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C30H28N4O3S and its molecular weight is 524.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research into pyrimidine derivatives often focuses on the synthesis of novel compounds with potential biological activities. For example, studies on the synthesis of pyrimidine derivatives have identified compounds with significant anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These activities are generally attributed to the inhibition of various biological pathways or interactions with specific receptors in the body.
- A study on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed compounds with anti-inflammatory and analgesic properties, showing high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activities
Another significant area of research involves evaluating the antitumor activities of pyrimidine derivatives. These compounds are investigated for their potential to inhibit the growth of various cancer cell lines, making them candidates for antitumor drug development.
- Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that the majority of these newly synthesized compounds displayed potent anticancer activity, comparable to that of known anticancer drugs, across several human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have also been explored for their antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains to assess their efficacy in inhibiting growth or killing these microorganisms.
- A study on the antimicrobial activities of synthesized thiazoles and their fused derivatives showed efficacy against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Safety and Hazards
Future Directions
Thieno[3,2-d]pyrimidine derivatives, such as the compound , hold a unique place in medicinal chemistry due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, their potential therapeutic applications, and the development of more efficient synthesis methods .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-2-37-24-15-13-23(14-16-24)34-29(36)28-27(25(19-32-28)22-11-7-4-8-12-22)33-30(34)38-20-26(35)31-18-17-21-9-5-3-6-10-21/h3-16,19,32H,2,17-18,20H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXXRIONAAWKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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